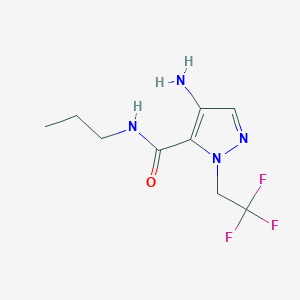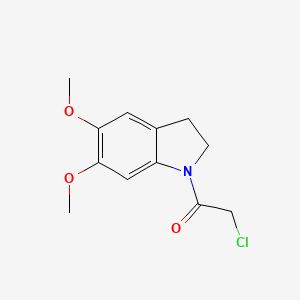
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone, also known as CDMEO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
Scientific Research Applications
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in a variety of scientific fields. One of the most promising areas of research for this compound is in the field of neuroscience. 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been shown to have a selective inhibitory effect on the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. Additionally, 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse.
Mechanism of Action
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone increases the levels of serotonin in the synaptic cleft, leading to increased serotonin signaling in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on the serotonin transporter, 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been shown to increase the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release is thought to contribute to 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone's effects on drug addiction and other behaviors.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone is its selectivity for the serotonin transporter, which allows for more targeted research into the role of serotonin in various behaviors and disorders. However, one limitation of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several potential future directions for research into 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of more potent and selective inhibitors of the serotonin transporter, which could have applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the effects of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone on drug addiction and other behaviors, and to develop new treatments based on these findings. Finally, there is potential for the development of new imaging techniques to study the effects of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone on the brain, which could lead to new insights into the role of serotonin in various behaviors and disorders.
Synthesis Methods
The synthesis of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5,6-dimethoxyindole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to replace the ethoxy group with a chloro group, forming 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone. This synthesis method has been well-established in the literature and has been used to produce 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone in large quantities for research purposes.
properties
IUPAC Name |
2-chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-8-3-4-14(12(15)7-13)9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDCSZFVYAIHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

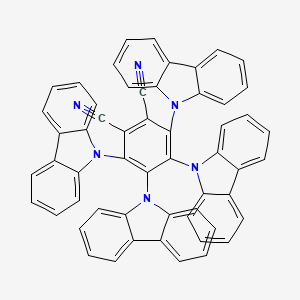
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
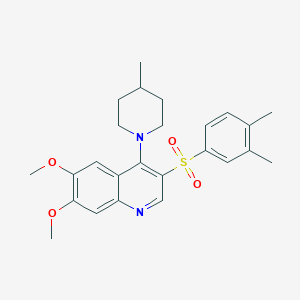
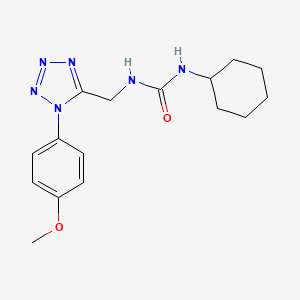

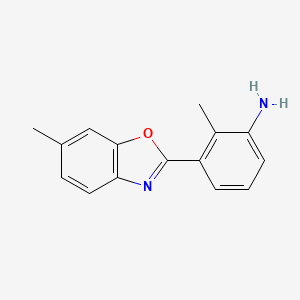

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)
